3-(1,2,4-Oxadiazol-3-yl)aniline
Description
Properties
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRSPLSEUDCICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1,2,4-Oxadiazol-3-yl)aniline can be achieved through various synthetic routes. One common method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . Another approach is the one-pot synthesis from amidoximes and carboxyl derivatives or aldehydes in aprotic bipolar solvents in the presence of inorganic bases . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
3-(1,2,4-Oxadiazol-3-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with electrophiles and nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions include substituted anilines and oxadiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of the oxadiazole class, including 3-(1,2,4-oxadiazol-3-yl)aniline, exhibit notable antimicrobial activity. A study highlighted the modification of oxadiazole compounds to enhance their effectiveness against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. The lead compound demonstrated a minimum inhibitory concentration (MIC) comparable to vancomycin, showcasing its potential as a therapeutic agent against resistant bacterial strains .
Antiviral Activity
The antiviral properties of this compound have also been investigated. It has shown promise against viruses like Zika and dengue. The mechanism of action is believed to involve interference with viral replication processes. Furthermore, recent studies have explored its potential as an inhibitor of SARS-CoV-2 protease (PLpro), indicating its relevance in combating COVID-19 .
Anticancer Applications
This compound is being studied for its anticancer properties. Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways. For instance, compounds similar to this compound have been shown to exhibit activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937).
Materials Science
Development of New Materials
In addition to biological applications, this compound is being explored for its potential in developing new materials with unique properties. The compound's structure allows for modifications that can enhance thermal stability and reduce sensitivity to impact. This makes it a candidate for applications in high-performance materials and coatings.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(1,2,4-Oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the suppression of cell proliferation . The compound also targets pathways like the NF-kB signaling pathway and tubulin polymerization, contributing to its anticancer activity . These interactions highlight the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in:
- Position of the oxadiazole ring (e.g., meta vs. para substitution on the aniline ring).
- Substituents on the oxadiazole ring (e.g., methyl, ethyl, trifluoromethyl, or aromatic groups).
- Oxadiazole isomerism (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole).
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(1,2,4-Oxadiazol-3-yl)aniline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: Approximately 161.16 g/mol
- Structure: The compound consists of a five-membered oxadiazole ring attached to an aniline moiety, which contributes to its unique biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Antiviral Activity
Studies have shown that this compound has potential as an antiviral agent against viruses such as Zika and dengue. Its mechanism of action involves binding to specific viral proteins or enzymes, which disrupts viral replication processes .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has shown promise in inhibiting cancer cell proliferation through various pathways, including the inhibition of histone deacetylases (HDACs). For instance, some derivatives of 1,2,4-oxadiazoles have demonstrated high inhibitory potency against HDACs at low concentrations .
Antimicrobial Activity
This compound has displayed antimicrobial properties against a range of bacterial strains. Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antibacterial activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the comparison with related compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(1,3,4-Oxadiazol-2-yl)aniline | Oxadiazole derivative | Antimicrobial | Different oxadiazole structure |
| 4-(1,2,4-Oxadiazol-3-yl)aniline | Oxadiazole derivative | Antiviral | Substituent position on the aromatic ring |
| 5-(1,2,4-Oxadiazol-3-yl)aniline | Oxadiazole derivative | Anticancer | Alternative nitrogen positioning |
The arrangement of nitrogen and oxygen atoms within the oxadiazole ring significantly influences the biological activity and potential applications compared to other similar compounds.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antiviral Assay : In vitro studies demonstrated that derivatives of this compound could inhibit viral entry and replication with IC values in the low micromolar range .
- Anticancer Studies : Research on analogs showed that certain modifications led to enhanced potency against specific cancer cell lines. For example, compounds with a halogen substituent at the 5-position exhibited improved anticancer activity .
- Antimicrobial Testing : A series of derivatives were tested against common bacterial strains. The most active derivatives showed inhibition rates comparable to standard antibiotics like ampicillin and vancomycin .
Q & A
Q. What are the common synthetic routes for 3-(1,2,4-oxadiazol-3-yl)aniline, and how can reaction efficiency be optimized?
The compound is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A notable method involves reductive amination of paraformaldehyde with 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline under NaBH₄/MeOH conditions . Optimization strategies include:
- Temperature control : Maintaining low temperatures (-70°C to -60°C) during dehydrobromination steps to minimize side reactions .
- Catalyst selection : Using NaNH₂ in liquid ammonia for efficient elimination reactions .
- Purification techniques : Chromatography or recrystallization to isolate the target compound from byproducts like styryl oxadiazoles .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the oxadiazole ring and aniline substituent positions. Aromatic protons typically appear as multiplet signals between δ 7.0–8.5 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Key metrics include R-factors (<5%) and thermal displacement parameters to validate molecular geometry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 246.081 g/mol for derivatives) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Docking studies : Molecular docking against targets like DPP-4 or Aurora-A kinase identifies critical interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .
- Pharmacophore profiling : Focus on electron-deficient oxadiazole rings and substituent polarity to improve binding affinity .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability and solubility .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in anti-Pneumocystis or anticancer activity often arise from:
- Assay conditions : Standardize screening concentrations (e.g., 100 μg/mL in vitro) and cell lines .
- Structural variations : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups at position 5) using SAR tables .
- Metabolic stability : Evaluate hepatic microsome assays to account for rapid degradation in certain derivatives .
Q. How do electrophilic substitution reactions of this compound proceed under superacidic conditions?
In Brønsted superacids (e.g., CF₃SO₃H):
- Electrophilic activation : The oxadiazole ring acts as an electron-withdrawing group, directing electrophiles (e.g., NO₂⁺) to the meta position of the aniline moiety .
- Side-chain functionalization : Acetylenic substituents undergo Friedel-Crafts alkylation with arenes, yielding biaryl derivatives .
- Reaction monitoring : Use in situ IR or LC-MS to track intermediates and optimize reaction times .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low yields : Moderate yields (32–54%) in dehydrobromination steps due to competing oligomerization. Solutions include using flow chemistry to control reaction kinetics .
- Solubility issues : Poor aqueous solubility hampers bioavailability. PEGylation or co-crystallization with cyclodextrins improves formulation .
- Scale-up hurdles : Replace NaNH₂/NH₃ with safer bases like KOtBu in THF for industrial-scale synthesis .
Q. How can researchers validate the purity and stability of this compound in long-term studies?
- HPLC-UV/ELSD : Monitor degradation products (e.g., hydrolyzed oxadiazole rings) using C18 columns and acetonitrile/water gradients .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to simulate shelf-life conditions .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
